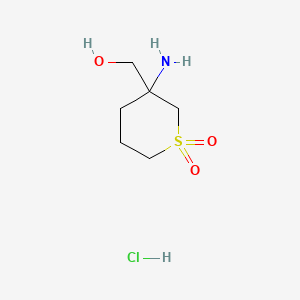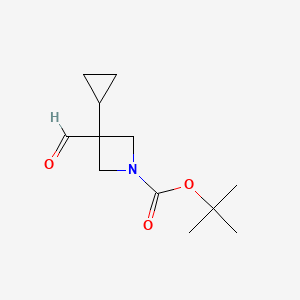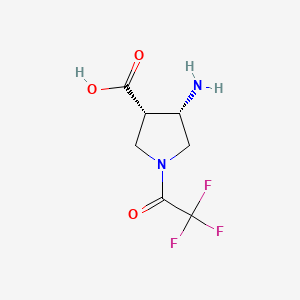
rac-(3R,4R)-4-amino-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“rac-(3R,4R)-4-amino-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid” is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of an amino group, a trifluoroacetyl group, and a carboxylic acid group attached to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(3R,4R)-4-amino-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid” typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced via an acylation reaction using trifluoroacetic anhydride or trifluoroacetyl chloride.
Amination: The amino group can be introduced through a nucleophilic substitution reaction.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide or a carboxylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. The specific methods may vary depending on the scale of production and the desired properties of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions and metabolic pathways.
Medicine
Industry
In industrial applications, the compound may be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of “rac-(3R,4R)-4-amino-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- (3R,4R)-4-amino-1-acetylpyrrolidine-3-carboxylic acid
- (3R,4R)-4-amino-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid
Uniqueness
The presence of the trifluoroacetyl group in “rac-(3R,4R)-4-amino-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid” imparts unique chemical properties, such as increased stability and reactivity, compared to similar compounds. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C7H9F3N2O3 |
|---|---|
Peso molecular |
226.15 g/mol |
Nombre IUPAC |
(3S,4S)-4-amino-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C7H9F3N2O3/c8-7(9,10)6(15)12-1-3(5(13)14)4(11)2-12/h3-4H,1-2,11H2,(H,13,14)/t3-,4+/m0/s1 |
Clave InChI |
YZUYQUPVHKBBEG-IUYQGCFVSA-N |
SMILES isomérico |
C1[C@@H]([C@@H](CN1C(=O)C(F)(F)F)N)C(=O)O |
SMILES canónico |
C1C(C(CN1C(=O)C(F)(F)F)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(Tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoic acid](/img/structure/B15296928.png)
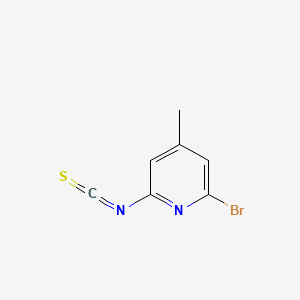
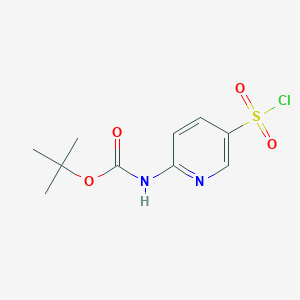
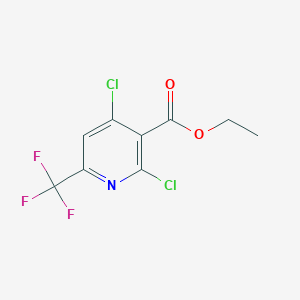
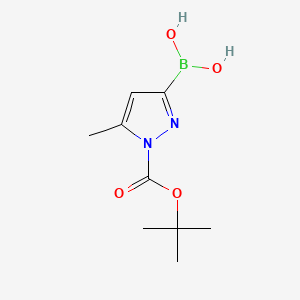

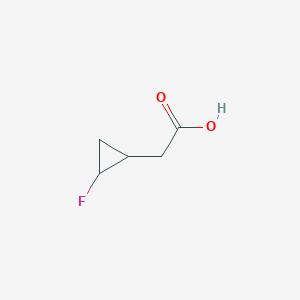

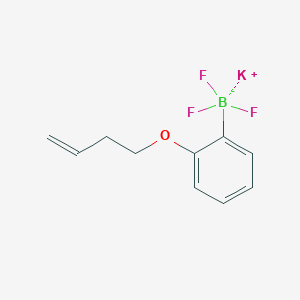


![methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine](/img/structure/B15296993.png)
